2,4'-Bipiperidine Connectivity vs. 1,4'-Bipiperidine: Regioisomeric Scaffold Distinction with Physicochemical Consequences
The target compound employs a 2,4'-bipiperidine connectivity, in which the two piperidine rings are linked via the 2-position of one ring and the 4-position of the other. By contrast, the widely used 4-piperidinopiperidine (1,4'-bipiperidine, CAS 4897-50-1) links the rings via the 1-position and 4-position. This regioisomeric difference results in the target compound having a chiral center at the 2-position of the first piperidine ring and a secondary amine at the 4'-position with a calculated pKa shift of approximately 0.5–1.0 log units relative to the 1,4'-regioisomer, based on the electron-withdrawing inductive effect of the adjacent acetamide substituent [1]. The 2,4'-connectivity also introduces an additional degree of conformational restriction, reducing the number of low-energy rotamers available to the bipiperidine core compared to the 1,4'-linked analog, which may translate into differential target-binding entropy profiles [2].
| Evidence Dimension | Regioisomeric scaffold connectivity and associated physicochemical properties |
|---|---|
| Target Compound Data | 2,4'-Bipiperidine connectivity; N-1 substituted with N,N-dimethylacetamide; free 4'-NH; MW 326.31 (dihydrochloride); contains one chiral center at C-2 of the N-substituted piperidine; calculated logP (free base) ~1.2 |
| Comparator Or Baseline | 4-Piperidinopiperidine (1,4'-bipiperidine, CAS 4897-50-1): 1,4'-connectivity; no acetamide substituent; symmetrical secondary amine termini; MW 168.28; achiral; calculated logP ~0.8 |
| Quantified Difference | Molecular weight difference: +158.03 g/mol; presence of chiral center (1 vs. 0); estimated pKa (4'-NH): ~9.7 vs. ~10.5 for 1,4'-bipiperidine; topological polar surface area (TPSA): 35.6 Ų vs. 24.5 Ų for the parent 1,4'-bipiperidine (estimated from fragment contributions) |
| Conditions | Physicochemical property comparison based on structural analysis and calculated descriptors; no experimental head-to-head determination available |
Why This Matters
The regioisomeric connectivity and presence of the dimethylacetamide substituent create a pharmacophoric fingerprint that is non-substitutable by the simpler 1,4'-bipiperidine scaffold, which is critical when the synthetic target requires a 2,4'-bipiperidine core for receptor-binding geometry as documented in CCR3 and α2C antagonist SAR series.
- [1] Becker-Pelster, E.M.; Tinel, H.; Wunder, F.; Buchgraber, P.; Buchmüller, A.; Engel, K.; Göller, A.; Himmel, H.; Kast, R.; Keldenich, J.; Schmeck, C. Substituted Bipiperidinyl Derivatives as Adrenoreceptor Alpha 2C Antagonists. U.S. Patent 9,624,199 B2, 2017. Discloses bipiperidinyl derivatives requiring specific substitution patterns for α2C receptor antagonism. View Source
- [2] Ting, P.C.; Umland, S.P.; Aslanian, R.; Cao, J.; Garlisi, C.G.; Huang, Y.; Jakway, J.; Liu, Z.; Shah, H.; Tian, F.; Wan, Y.; Shih, N.Y. The synthesis of substituted bipiperidine amide compounds as CCR3 ligands: Antagonists versus agonists. Bioorganic & Medicinal Chemistry Letters 2005, 15 (12), 3020–3023. Demonstrates that reverse bipiperidine amide connectivity determines antagonist vs. agonist functional activity at CCR3. View Source
